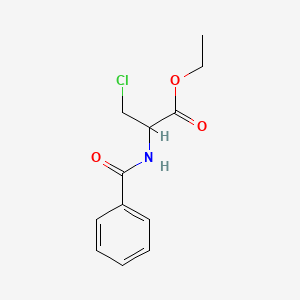

N-Benzoyl-3-chloroalanine ethyl ester

Beschreibung

Contextualization of Chloroalanine Derivatives in Amino Acid Chemistry

Significance of N-Protected Amino Acid Esters as Chiral Scaffolds

In organic synthesis, particularly in the construction of pharmaceuticals and other biologically active molecules, controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial. N-protected amino acid esters are fundamental tools for achieving this control. researchgate.netresearchgate.net

N-Protection : The "N-benzoyl" portion of N-Benzoyl-3-chloroalanine ethyl ester signifies that the nitrogen atom of the amino acid is protected by a benzoyl group. This protection is essential for several reasons. Firstly, it prevents the highly reactive amino group from participating in unwanted side reactions. scielo.org.mxscielo.org.mx Secondly, it deactivates the nitrogen, allowing chemists to perform reactions selectively at other parts of the molecule.

Esterification : The conversion of the carboxylic acid group to an ethyl ester also serves multiple purposes. It protects the carboxyl group from unwanted reactions and often increases the solubility of the amino acid derivative in organic solvents, which are commonly used in synthesis. nih.gov

Chiral Scaffolds : Amino acids (with the exception of glycine) are chiral molecules. By using N-protected amino acid esters derived from a single enantiomer (either L or D form), chemists can use the inherent chirality of the starting material to guide the formation of new stereocenters in a predictable manner. researchgate.netnih.gov These molecules act as "chiral scaffolds," providing a foundational structure upon which complex, optically active target molecules can be built. researchgate.net

Overview of the Compound's Role as a Versatile Synthetic Intermediate

N-Benzoyl-3-chloroalanine ethyl ester merges the key features of both chloroalanine derivatives and N-protected amino acid esters, making it a highly versatile synthetic intermediate. ontosight.ai Its utility stems from the presence of multiple reactive sites that can be manipulated selectively.

The primary point of reactivity is the carbon-chlorine bond. The chlorine atom can be substituted by a wide range of nucleophiles to forge new carbon-carbon, carbon-sulfur, carbon-nitrogen, or carbon-oxygen bonds. This allows for the synthesis of diverse, non-natural amino acid derivatives. For instance, it can serve as a precursor for cysteine derivatives.

The N-benzoyl and ethyl ester groups provide the necessary protection to carry out these transformations without interfering with the amino or carboxyl groups. Once the desired modification at the β-position is complete, these protecting groups can be removed under specific conditions to reveal the free amino acid functionality, which can then be used in further reactions, such as peptide synthesis. The synthesis of related N-benzoyl amino esters has been well-documented, often involving the coupling of an amino acid ester with a benzoic acid derivative. scielo.org.mxscielo.org.mxkyoto-u.ac.jp

Interactive Data Table: Functional Groups and Their Roles

| Functional Group | Role in Synthesis |

|---|---|

| Ethyl Ester | Protects the carboxylic acid; enhances solubility. |

| N-Benzoyl Group | Protects the amino group; directs reactivity. |

| β-Chloro Group | Acts as a leaving group for nucleophilic substitution. |

| Chiral Center (α-carbon) | Provides stereochemical control in asymmetric synthesis. |

This strategic combination of a reactive site and protecting groups makes N-Benzoyl-3-chloroalanine ethyl ester a valuable tool for chemists aiming to create complex chiral molecules with precisely defined structures. ontosight.ai

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38523-97-6 |

|---|---|

Molekularformel |

C12H14ClNO3 |

Molekulargewicht |

255.70 g/mol |

IUPAC-Name |

ethyl 2-benzamido-3-chloropropanoate |

InChI |

InChI=1S/C12H14ClNO3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,15) |

InChI-Schlüssel |

UOGBATROIKVZPW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(CCl)NC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N Benzoyl 3 Chloroalanine Ethyl Ester

Direct Halogenation Strategies for Alanine (B10760859) Derivatives

Direct halogenation of alanine derivatives presents a straightforward approach to introduce a chlorine atom onto the amino acid backbone. These methods often involve the challenge of controlling regioselectivity to ensure the chlorine is introduced at the desired β-position.

Regioselective Chlorination of N-Benzoylalanine Esters

The direct, regioselective chlorination of N-benzoylalanine esters at the β-position is a challenging transformation. While specific literature on the chlorination of N-benzoylalanine ethyl ester is not abundant, analogous reactions with similar substrates, such as N-benzoylvaline methyl ester, provide valuable insights into potential synthetic strategies. rsc.org

One such strategy involves a peroxide-initiated radical chlorination using sulfuryl chloride (SO₂Cl₂). In a study on N-benzoylvaline methyl ester, treatment with sulfuryl chloride in the presence of a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride under nitrogen atmosphere led to the formation of β- and γ-chlorinated products. This reaction proceeds via a hydrogen-atom transfer mechanism, with the regioselectivity being influenced by the relative stability of the resulting carbon radicals. The absence of N-chlorinated or α-chlorinated products suggests a preference for abstraction of hydrogens from the side chain.

Extrapolating this methodology to N-benzoylalanine ethyl ester, a similar reaction could potentially yield the desired N-benzoyl-3-chloroalanine ethyl ester. The proposed reaction is depicted below:

Table 1: Proposed Regioselective Chlorination of N-Benzoylalanine Ethyl Ester

| Reactant | Reagents | Proposed Product | Potential Byproducts |

| N-Benzoylalanine ethyl ester | SO₂Cl₂, Benzoyl Peroxide, CCl₄ | N-Benzoyl-3-chloroalanine ethyl ester | α-chloro-N-benzoylalanine ethyl ester, dichlorinated products |

It is important to note that the reaction conditions, such as temperature, reaction time, and the ratio of reactants, would need to be carefully optimized to maximize the yield of the desired β-chloro product and minimize the formation of byproducts.

Chlorination of L-Cystine Diester as a Precursor Route

An alternative and effective approach for the synthesis of β-haloalanines involves the halogenation of protected L-cysteine or L-cystine esters. researchgate.net This method circumvents the challenges of direct regioselective chlorination by starting with a precursor that already has a functional group at the β-position, which can be readily converted to a chlorine atom.

The synthesis begins with the esterification and N-protection of L-cystine. For instance, L-cystine can be treated with thionyl chloride in methanol (B129727) to produce the corresponding dimethyl ester hydrochloride. google.com This is followed by N-protection, for example, with benzyl (B1604629) chloroformate, to yield N,N'-bis-benzyloxycarbonyl cystine dimethyl ester. google.comgoogle.com

The key step in this route is the cleavage of the disulfide bond and subsequent chlorination. This can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator. The disulfide bond is cleaved, and the resulting sulfenyl chlorides can be further converted to the desired β-chloroalanine derivative.

Table 2: Synthesis of N-Benzoyl-3-chloroalanine Ethyl Ester via L-Cystine Diester

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | L-Cystine | 1. Ethanol (B145695), Thionyl Chloride2. Benzoyl Chloride, Base | N,N'-Dibenzoyl-L-cystine diethyl ester |

| 2 | N,N'-Dibenzoyl-L-cystine diethyl ester | Sulfuryl Chloride (SO₂Cl₂), Inert Solvent | N-Benzoyl-3-chloroalanine ethyl ester |

This route offers the advantage of high regioselectivity, as the chlorine atom is introduced specifically at the position of the original sulfur atom.

Functional Group Interconversions to Access the Chloroalanine Moiety

Functional group interconversions provide a versatile set of strategies to synthesize N-Benzoyl-3-chloroalanine ethyl ester from readily available precursors. These methods rely on the transformation of existing functional groups into the desired chloro group.

Conversion from Serine and Hydroxyalanine (B8542604) Precursors via Nucleophilic Substitution

A widely employed method for the synthesis of 3-chloroalanine (B1143638) derivatives is the nucleophilic substitution of a hydroxyl group in serine or a related hydroxyalanine precursor. google.com This approach typically involves a two-step process: activation of the hydroxyl group to form a good leaving group, followed by displacement with a chloride ion.

The synthesis starts with the N-protection and esterification of L-serine to obtain N-benzoyl-L-serine ethyl ester. The hydroxyl group of this precursor is then activated, commonly by reaction with a sulfonyl chloride such as methanesulfonyl chloride or p-toluenesulfonyl chloride, to form a mesylate or tosylate ester, respectively. These sulfonate esters are excellent leaving groups.

The subsequent step is the nucleophilic substitution with a chloride source, such as lithium chloride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the β-carbon.

Table 3: Synthesis via Nucleophilic Substitution of N-Benzoyl-L-serine Ethyl Ester

| Step | Starting Material | Reagents and Conditions | Intermediate |

| 1 | N-Benzoyl-L-serine ethyl ester | 1. Methanesulfonyl chloride, Triethylamine (B128534), CH₂Cl₂2. Lithium chloride, DMF | N-Benzoyl-O-mesyl-L-serine ethyl ester |

| 2 | N-Benzoyl-O-mesyl-L-serine ethyl ester | Lithium chloride, DMF | N-Benzoyl-3-chloroalanine ethyl ester |

Alternatively, direct chlorination of the hydroxyl group can be achieved using reagents like thionyl chloride (SOCl₂). For instance, L-serine methyl ester hydrochloride has been successfully converted to 3-chloro-L-alanine methyl ester hydrochloride by reaction with thionyl chloride. google.com A similar approach could be applied to N-benzoyl-L-serine ethyl ester.

Approaches Involving Olefinic or Aziridine (B145994) Precursors

Syntheses involving olefinic or aziridine precursors offer alternative routes to N-Benzoyl-3-chloroalanine ethyl ester.

From Olefinic Precursors: An olefinic precursor, such as N-benzoyl-dehydroalanine ethyl ester, can be subjected to a hydrochlorination reaction. The addition of hydrogen chloride across the double bond would yield the desired product. The regioselectivity of this addition is governed by Markovnikov's rule, which in this case would favor the placement of the chlorine atom at the β-position due to the electronic effects of the adjacent ester and amide groups.

From Aziridine Precursors: Aziridines, particularly N-activated aziridine-2-carboxylates, are valuable intermediates in the synthesis of β-substituted amino acids. beilstein-journals.org The ring-opening of an appropriately substituted aziridine with a chloride nucleophile can provide a direct route to the 3-chloroalanine backbone.

For example, an N-benzoyl aziridine-2-carboxylic acid ethyl ester could be synthesized and subsequently opened with a chloride source. The regioselectivity of the ring-opening is a critical aspect of this approach and is influenced by the nature of the N-substituent and the reaction conditions. nih.gov In some cases, Lewis acids can be used to promote and control the regioselectivity of the ring-opening. chemicalbook.com

Table 4: Synthesis from an Aziridine Precursor

| Precursor | Reagents and Conditions | Product |

| N-Benzoyl-aziridine-2-carboxylic acid ethyl ester | HCl or other chloride source, Lewis acid (optional) | N-Benzoyl-3-chloroalanine ethyl ester |

This method holds promise for stereocontrolled synthesis, as the stereochemistry of the aziridine precursor can be transferred to the final product.

N-Protection and Esterification Techniques

The synthesis of N-Benzoyl-3-chloroalanine ethyl ester necessitates the protection of the amino group and the esterification of the carboxylic acid functionality. These steps are typically performed early in the synthetic sequence to prevent unwanted side reactions.

N-Protection: The introduction of the N-benzoyl group is a common N-protection strategy in amino acid chemistry. This is typically achieved by reacting the amino acid ester with benzoyl chloride in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (B109758) or a biphasic system. scielo.org.mxscielo.org.mx This reaction is an example of a Schotten-Baumann reaction.

Esterification: The ethyl ester can be formed through various esterification methods. A common and straightforward method is the Fischer esterification, where the amino acid is heated in ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas. google.com Alternatively, for N-protected amino acids, esterification can be achieved under milder conditions using reagents like thionyl chloride in ethanol at low temperatures, or by using coupling agents. researchgate.net For instance, N-protected amino acids can be esterified by reacting them with an alcohol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mxscielo.org.mx

Table 5: Common N-Protection and Esterification Methods

| Transformation | Substrate | Reagents and Conditions |

| N-Benzoylation | Alanine ethyl ester | Benzoyl chloride, Triethylamine, CH₂Cl₂ |

| Esterification (Fischer) | N-Benzoylalanine | Ethanol, HCl (gas) or H₂SO₄ (cat.), heat |

| Esterification (Coupling) | N-Benzoylalanine | Ethanol, EDC, DMAP, CH₂Cl₂ |

Benzoyl Protection of the Alpha-Amino Group

The protection of the α-amino functionality is a mandatory first step in many synthetic sequences involving amino acids to prevent undesired reactions, such as polymerization, once the carboxyl group is activated. researchgate.net The benzoyl group is a simple acyl-type protecting group used for this purpose. wiley-vch.de The most common method for the N-benzoylation of amino acids is the Schotten-Baumann reaction, which utilizes benzoyl chloride in the presence of a base. ijirset.com

This reaction is typically carried out in an aqueous medium. A weak alkali, such as sodium bicarbonate, is often preferred as it facilitates the formation of the sodium salt of the amino acid, making it soluble, and neutralizes the hydrochloric acid generated during the reaction. ijirset.com The use of a mild base is crucial to avoid side reactions. For instance, acylation of amino acids using benzoyl chloride in the presence of strong aqueous alkali can sometimes lead to the formation of benzoyldipeptide contaminants. researchgate.net To circumvent this, an organic base like diisopropylethylamine can be used instead of sodium hydroxide, which has been shown to eliminate the dipeptide side reaction. researchgate.net

The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzoyl chloride. The base in the reaction mixture serves to deprotonate the amino group, increasing its nucleophilicity, and to scavenge the HCl byproduct.

Table 1: Comparison of Base Systems for N-Benzoylation of Amino Acids

| Base System | Solvent | Key Advantages | Potential Issues |

|---|---|---|---|

| Sodium Hydroxide (aq) | Water | Effective for dissolving amino acid salts. | Can be highly exothermic; risk of dipeptide formation. ijirset.comresearchgate.net |

| Sodium Bicarbonate (aq) | Water | Mild, eco-compatible, non-corrosive; liberates CO2. ijirset.com | |

| Diisopropylethylamine (DIPEA) | Organic/Aqueous | Eliminates dipeptide side-product formation. researchgate.net | Requires organic solvent, which may complicate workup. |

The resulting N-benzoyl protected amino acid is typically a stable, crystalline solid that can be isolated and purified before proceeding to the next synthetic step. researchgate.netijirset.com

Esterification of the Carboxyl Functionality for Synthetic Manipulation

Following the protection of the amino group, the carboxyl group of N-benzoyl-3-chloroalanine is often converted to an ester. This transformation is important for several reasons: it protects the carboxyl group from participating in unwanted reactions and can improve the solubility of the compound in organic solvents used in subsequent steps. core.ac.uk Ethyl esters are common derivatives used for this purpose. gcwgandhinagar.com

A widely used method for the esterification of N-protected amino acids involves the use of an alcohol (in this case, ethanol) with a coupling agent and a catalyst. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are frequently employed as dehydrating agents to facilitate the reaction. acs.orgscielo.org.mx The reaction is often catalyzed by the addition of 4-(dimethylamino)pyridine (DMAP), which acts as an acyl transfer catalyst, significantly increasing the reaction rate and yield. core.ac.ukacs.org This method is known for its mild conditions, which are essential to prevent racemization at the chiral alpha-carbon. acs.org

Another established procedure involves first converting the amino acid to its corresponding amino ester and then performing the N-benzoylation. For instance, the amino acid can be treated with trimethylsilyl (B98337) chloride (TMSCl) in an alcohol like methanol or ethanol. scielo.org.mxscielo.org.mx The TMSCl reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. The resulting amino acid ester hydrochloride can then be isolated and subsequently N-benzoylated. scielo.org.mx

Enzymatic methods have also been explored for the esterification of N-protected amino acids, offering high stereoselectivity under mild conditions. researchgate.net

Table 2: Selected Methods for Esterification of N-Protected Amino Acids

| Reagent System | Solvent | Typical Conditions | Key Features |

|---|---|---|---|

| Alcohol / EDCI / DMAP | Dichloromethane (CH2Cl2) | Room Temperature | High yields, mild conditions, minimizes racemization. core.ac.ukacs.org |

| Alcohol / TMSCl | Alcohol | Room Temperature, 12h | Simple, one-pot potential for generating HCl catalyst in situ. scielo.org.mxscielo.org.mx |

| N-Hydroxysuccinimide Esters / Alcohol / DMAP | Dichloromethane (CH2Cl2) | Room Temperature | Uses stable, pre-activated amino acid esters; simple procedure. core.ac.ukcore.ac.uk |

| Enzyme (e.g., Protease, Lipase) | Organic Solvents | pH 7.5, 96h | High stereoselectivity (high diastereomeric excess). researchgate.net |

Reactivity and Transformational Chemistry of N Benzoyl 3 Chloroalanine Ethyl Ester

Nucleophilic Substitution Reactions at the C-3 Position

The primary chloride at the C-3 position of N-Benzoyl-3-chloroalanine ethyl ester serves as a good leaving group, making this carbon atom susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to the synthesis of diverse β-substituted alanine (B10760859) derivatives.

Nucleophilic attack at the C-3 carbon typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is the inversion of stereochemical configuration at the reaction center. If the starting N-Benzoyl-3-chloroalanine ethyl ester is enantiomerically pure (e.g., derived from L-alanine or D-alanine), the nucleophilic displacement of the chloride ion will result in the formation of a product with the opposite configuration at the C-3 position. This stereospecificity is crucial for the asymmetric synthesis of complex molecules and novel amino acids.

A wide array of nucleophiles can be employed to displace the C-3 chloride, leading to a broad spectrum of substituted alanine analogs. The choice of nucleophile is dictated by the desired final product.

Scope of Nucleophiles:

Oxygen Nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce hydroxyl or ether linkages.

Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and azide (B81097) ions are effective for synthesizing diamino acids or azido-alanine derivatives, which are precursors to other functional groups.

Sulfur Nucleophiles: Thiols and thiolates react readily to form cysteine derivatives and other sulfur-containing amino acids.

Carbon Nucleophiles: Cyanide and enolates can be used to form carbon-carbon bonds, extending the carbon skeleton.

Limitations:

Steric Hindrance: Bulky nucleophiles may react slowly or not at all due to steric hindrance around the C-3 position.

Basicity: Strongly basic nucleophiles can promote competing side reactions, such as elimination (to form dehydroalanine (B155165) derivatives) or intramolecular cyclization (see section 3.2). The reaction conditions must be carefully controlled to favor substitution over these alternative pathways.

The nucleophilic substitution reaction is a powerful tool for creating a library of non-proteinogenic amino acids with unique side chains at the β-position. google.comresearchgate.net These novel derivatives are valuable in medicinal chemistry and peptide design, as they can be used to create peptides with altered conformations, enhanced stability, or novel biological activities.

The table below illustrates the formation of various β-substituted alanine derivatives from N-Benzoyl-3-chloroalanine ethyl ester using different nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Resulting β-Substituent (-Nu) | Product Class |

| Azide | Sodium Azide (NaN₃) | -N₃ | β-Azidoalanine derivative |

| Thiolate | Sodium Thiophenoxide (PhSNa) | -SPh | S-Aryl-cysteine derivative |

| Cyanide | Sodium Cyanide (NaCN) | -CN | β-Cyanoalanine derivative |

| Amine | Ammonia (NH₃) | -NH₂ | β-Aminoalanine derivative |

| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ | β-Methoxyalanine derivative |

Intramolecular Cyclization Reactions

Under basic conditions, N-Benzoyl-3-chloroalanine ethyl ester can undergo an intramolecular nucleophilic substitution, where the amide nitrogen acts as the nucleophile, attacking the C-3 carbon to displace the chloride. This reaction results in the formation of a three-membered heterocyclic ring system.

The treatment of N-Benzoyl-3-chloroalanine ethyl ester with a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), facilitates its cyclization into ethyl N-benzoyl-aziridine-2-carboxylate. organic-chemistry.orgscielo.org.mxnih.gov This intramolecular reaction is an efficient method for synthesizing highly functionalized aziridines. organic-chemistry.orgnih.gov Aziridine-2-carboxylates are valuable chiral building blocks in organic synthesis, serving as precursors for a variety of other amino acids and biologically active compounds through regioselective ring-opening reactions. nih.govbeilstein-journals.org

The formation of the aziridine (B145994) ring proceeds through a well-defined intramolecular SN2 mechanism. nih.gov The process involves two key steps:

Deprotonation: The base abstracts the acidic proton from the N-benzoyl amide nitrogen, generating a resonance-stabilized N-anion (amido enolate). This greatly enhances the nucleophilicity of the nitrogen atom.

Intramolecular Attack: The resulting nitrogen anion attacks the electrophilic C-3 carbon in a backside fashion, displacing the chloride leaving group and closing the three-membered ring.

This intramolecular cyclization is a stereospecific process. nih.gov The reaction proceeds with inversion of configuration at the C-3 carbon, analogous to an intermolecular SN2 reaction. Therefore, the stereochemistry of the starting material directly dictates the stereochemistry of the product. For instance, the cyclization of a precursor derived from L-alanine (S-configuration at C-2) will yield a specific diastereomer of the aziridine-2-carboxylate. This stereocontrol is a significant advantage of this synthetic route.

Elimination Reactions

The most prominent reaction pathway for N-Benzoyl-3-chloroalanine ethyl ester and related N-acyl-β-haloalanine derivatives is β-elimination. This process involves the removal of a proton from the α-carbon and the chloride ion from the β-carbon, leading to the formation of a carbon-carbon double bond.

Treatment of N-Benzoyl-3-chloroalanine ethyl ester with a suitable base readily induces the elimination of hydrogen chloride (HCl). This reaction yields the corresponding α,β-unsaturated amino acid derivative, specifically N-benzoyl-α,β-didehydroalanine ethyl ester. This product is a member of the dehydroalanine family of compounds.

Dehydroalanine derivatives are significant synthetic intermediates and structural motifs found in various natural products and biologically active peptides. nih.gov The conversion of stable amino acid precursors, such as serine or cysteine derivatives, into dehydroalanines is a well-established strategy in peptide synthesis. nih.govresearchgate.net The elimination of HCl from a β-chloroalanine derivative like N-Benzoyl-3-chloroalanine ethyl ester represents a direct and efficient method for accessing this valuable building block, analogous to the dehydration of N-protected serine esters. nih.gov

The elimination of HCl from N-Benzoyl-3-chloroalanine ethyl ester typically proceeds via a concerted E2 (bimolecular elimination) mechanism. This mechanism requires a specific spatial arrangement of the atoms involved: the proton on the α-carbon and the chlorine leaving group on the β-carbon must be in an anti-periplanar conformation for the reaction to proceed most efficiently.

A variety of bases and solvent systems can be employed to facilitate this transformation. The choice of conditions can influence reaction rates and yields, but the primary product remains the same due to the structure of the substrate. Mild, non-nucleophilic bases are often preferred to avoid competing substitution reactions.

Interactive Table: Typical Conditions for Elimination Reactions

| Base | Solvent(s) | Typical Temperature | Notes |

| Triethylamine (B128534) (TEA) | Dichloromethane (B109758) (DCM), THF | Room Temperature | A common, mild organic base suitable for promoting E2 elimination. |

| Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | 60 °C | An effective base used in analogous eliminations of N-protected serine derivatives. nih.gov |

| DBU | Acetonitrile (B52724), THF | Room Temperature | A strong, non-nucleophilic base that is highly effective for promoting elimination reactions. |

| Sodium Carbonate (Na₂CO₃) | Acetone, Acetonitrile | Reflux | A weaker, inexpensive inorganic base that may require heating to achieve reasonable reaction rates. |

Regarding stereochemical control, the product, N-benzoyl-α,β-didehydroalanine ethyl ester, possesses a terminal double bond (C=CH₂). As a result, there is no possibility of E/Z isomerism, and the reaction yields a single, achiral alkene product regardless of the stereochemistry of the starting material. The critical stereochemical aspect is the mechanistic requirement for the anti-periplanar transition state during the E2 elimination process.

Palladium-Catalyzed Cross-Coupling Reactions (if applicable to C-Cl bond)

The activation of alkyl C(sp³)–Cl bonds for palladium-catalyzed cross-coupling reactions is a challenging area of modern organic synthesis. While Suzuki-Miyaura and Sonogashira reactions are powerful tools for forming C-C bonds, their application is most robust and widespread for substrates with C(sp²)–X bonds (e.g., aryl or vinyl halides). wikipedia.orgorganic-chemistry.org Application to the C(sp³)–Cl bond in N-Benzoyl-3-chloroalanine ethyl ester is hypothetical and faces significant challenges.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, while the Sonogashira reaction couples an organohalide with a terminal alkyne. wikipedia.org The application of these reactions to the C-3 position of N-Benzoyl-3-chloroalanine ethyl ester would involve the oxidative addition of a Pd(0) catalyst into the C(sp³)–Cl bond.

While methods for the Suzuki-Miyaura coupling of some C(sp³)-halides exist, they often require specialized ligands, potent catalysts, and are highly substrate-dependent. frontierspecialtychemicals.comresearchgate.netnih.gov A major and often unavoidable side reaction for substrates with hydrogen atoms on the adjacent carbon is β-hydride elimination from the alkyl-palladium intermediate. youtube.com In the case of N-Benzoyl-3-chloroalanine ethyl ester, the analogous β-elimination pathway is exceptionally favorable, as it leads to a stable, conjugated dehydroalanine system. There are no specific reports in the scientific literature of successful Suzuki-Miyaura or Sonogashira couplings at the C-3 position of β-chloroalanine derivatives, suggesting that the reaction is synthetically unviable under standard conditions.

If a cross-coupling reaction were to be attempted, several selectivity issues would need to be addressed.

Regioselectivity : The molecule contains only one carbon-chlorine bond. Therefore, any potential C-Cl activation would be inherently regioselective at the C-3 position.

Chemoselectivity : This represents the most significant hurdle. The conditions required for palladium-catalyzed cross-coupling (a palladium catalyst and a base) are also conducive to the E2 elimination reaction discussed in section 3.3. The base, which is necessary for the transmetalation step in the Suzuki-Miyaura cycle or as an acid scavenger in the Sonogashira reaction, can readily abstract the acidic α-proton to initiate elimination. wikipedia.org Given the high propensity of β-haloalanine systems to undergo elimination, this pathway would almost certainly dominate over the desired, and kinetically slower, palladium-catalyzed cross-coupling cycle. youtube.com Achieving chemoselectivity for C-C bond formation over elimination would require a highly specialized catalytic system capable of accelerating the rate of oxidative addition to the C-Cl bond to a degree that outcompetes the facile E2 reaction, a feat that has not been documented for this class of substrate.

Applications in Complex Molecule Synthesis

Precursor for Stereodefined Beta-Substituted Alpha-Amino Acids

The defining feature of N-Benzoyl-3-chloroalanine ethyl ester is the chlorine atom at the β-carbon, which acts as a good leaving group in nucleophilic substitution reactions. This reactivity is harnessed to introduce a diverse array of substituents at the β-position, providing access to a broad spectrum of α-amino acid derivatives with controlled stereochemistry.

Non-proteinogenic amino acids (npAAs), which are not among the 20 common genetically coded amino acids, are crucial components in medicinal chemistry and drug design. frontiersin.org They are often incorporated into peptides to enhance their stability, bioactivity, and conformational properties. The enantioselective synthesis of these compounds is of paramount importance, as biological activity is typically dependent on a specific stereoisomer.

Starting with an enantiomerically pure form of N-Benzoyl-3-chloroalanine ethyl ester (either the (R) or (S)-enantiomer), chemists can perform SN2 reactions with various nucleophiles. This reaction typically proceeds with an inversion of configuration at the β-carbon, while the stereocenter at the α-carbon remains intact. This process allows for the direct synthesis of enantiomerically pure β-substituted amino acids, which can be challenging to access through other methods. rsc.org The N-benzoyl and ethyl ester groups serve as protecting groups that can be removed in subsequent steps to yield the free amino acid.

The versatility of this approach is demonstrated by the wide range of nucleophiles that can be employed, including azides, thiols, cyanides, and organometallic reagents. This enables the introduction of diverse functional groups, leading to npAAs with unique side chains tailored for specific applications in fields like lantibiotic biosynthesis probes. researchgate.net

Table 1: Examples of Non-Proteinogenic Amino Acids from N-Benzoyl-3-chloroalanine ethyl ester

| Nucleophile | Resulting β-Substituent | Non-Proteinogenic Amino Acid Derivative |

| Sodium Azide (B81097) (NaN₃) | Azido (-N₃) | N-Benzoyl-3-azidoalanine ethyl ester |

| Thiophenol (PhSH) | Phenylthio (-SPh) | N-Benzoyl-3-(phenylthio)alanine ethyl ester |

| Potassium Cyanide (KCN) | Cyano (-CN) | N-Benzoyl-3-cyanoalanine ethyl ester |

| Phenylmagnesium Bromide (PhMgBr) | Phenyl (-Ph) | N-Benzoyl-β-phenylalanine ethyl ester |

This table is illustrative and shows potential products based on standard chemical reactivity.

When the nucleophilic substitution at the β-carbon creates a new stereocenter, the control of diastereoselectivity becomes critical. Diastereoselective reactions allow for the synthesis of specific diastereomers of a molecule, which can have significantly different properties and biological activities.

By carefully selecting chiral reagents or catalysts, the reaction pathway can be directed to favor the formation of one diastereomer over the other. researchgate.net For instance, using a chiral nucleophile or a chiral phase-transfer catalyst can influence the direction of attack on the β-carbon, leading to a high diastereomeric excess. This methodology is a powerful tool for creating complex amino acid derivatives with multiple stereocenters, such as those found in various natural products and pharmaceuticals. The synthesis of heterocyclic β-substituted alanines, for example, can be achieved with high yields through Michael addition reactions to dehydroalanine (B155165) derivatives, a structural relative of 3-chloroalanine (B1143638).

Building Block for Peptidomimetics and Modified Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. N-Benzoyl-3-chloroalanine ethyl ester is an ideal starting material for creating modified peptides and peptidomimetics due to the reactive handle provided by the chloro group.

The incorporation of the N-Benzoyl-3-chloroalanine unit into a peptide chain follows standard procedures of peptide synthesis. masterorganicchemistry.com First, the ethyl ester is typically hydrolyzed to the free carboxylic acid. This activated amino acid can then be coupled with the N-terminus of a growing peptide chain using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com The N-benzoyl group serves as a standard protecting group for the α-amino functionality throughout these steps.

Once integrated, the resulting peptide contains a chloro-alanine residue. This residue can either be the final desired modification or serve as a point for further functionalization.

The true synthetic power of incorporating a chloro-alanine residue lies in its potential for post-synthesis modification. After the peptide chain has been assembled, the chloro group on the alanine (B10760859) side chain can be displaced by a variety of nucleophiles. This strategy allows for the late-stage introduction of diverse functionalities into the peptide, a powerful technique for creating libraries of related peptides for structure-activity relationship (SAR) studies.

This approach offers significant flexibility, as a single peptide precursor containing the chloro-alanine residue can be converted into numerous analogues with different side chains. This is more efficient than synthesizing each modified amino acid individually before incorporating it into the peptide. Functional groups that can be introduced include fluorescent probes, biotin (B1667282) tags for affinity labeling, or unique side chains designed to enhance binding to a biological target.

Synthesis of Chiral Heterocyclic Compounds

Chiral heterocyclic compounds are a cornerstone of modern pharmaceuticals, present in a vast number of approved drugs. Amino acids are excellent starting materials for the synthesis of these structures because they provide a readily available source of chirality. scielo.org.mx

N-Benzoyl-3-chloroalanine ethyl ester is a particularly useful precursor for synthesizing chiral heterocycles. The molecule contains two key electrophilic centers (the β-carbon and the ester carbonyl carbon) and a nucleophilic center (the amide nitrogen after deprotection). This arrangement allows for a variety of intramolecular cyclization reactions to form rings.

For example, after substitution of the chloride with a nucleophile containing a primary amine, subsequent intramolecular amidation could lead to the formation of chiral piperazinones or other nitrogen-containing heterocycles. Alternatively, reaction with a dinucleophile could lead to the formation of larger heterocyclic rings. The stereochemistry of the starting α-amino acid directs the stereochemical outcome of the cyclization, ensuring the production of enantiomerically pure heterocyclic products. uno.edu The development of catalytic methods to generate chiral enolate equivalents has also opened new pathways for highly enantioselective reactions to form complex cyclic structures. nih.gov

Routes to Chiral Aziridines and Epoxides

The structure of N-Benzoyl-3-chloroalanine ethyl ester is ideally suited for the synthesis of chiral aziridines through intramolecular cyclization. The presence of a nucleophilic nitrogen atom (once deprotonated) and a leaving group (chloride) on an adjacent carbon facilitates a base-mediated ring closure. This transformation is a type of intramolecular nucleophilic substitution, typically proceeding via an S_N2 mechanism, which results in the formation of a strained, three-membered aziridine (B145994) ring.

The reaction is initiated by a base, which removes the proton from the benzoylamide nitrogen, generating an amidate anion. This anion then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom to displace the chloride and form the aziridine ring. The stereochemistry at the α-carbon is typically retained during this process, allowing for the synthesis of enantiomerically pure aziridine-2-carboxylates. These chiral aziridines are highly valuable intermediates, as the strained ring can be opened by a variety of nucleophiles to introduce new functional groups with stereo- and regiocontrol.

| Reaction | Description | Key Reagents | Product Type |

| Intramolecular Cyclization | Base-mediated ring closure via nucleophilic substitution. | Base (e.g., NaH, K₂CO₃) | N-Benzoyl-aziridine-2-carboxylate ethyl ester |

While the synthesis of aziridines from this precursor is a well-established chemical principle for β-halo amino esters, its application in the formation of epoxides is not documented in scientific literature. The inherent structure of the molecule strongly favors the formation of the nitrogen-containing aziridine ring over an oxygen-containing epoxide ring.

Access to Chiral Bicyclic Prolines and Related Systems

An extensive review of synthetic methodologies indicates that N-Benzoyl-3-chloroalanine ethyl ester is not a commonly utilized starting material for the direct synthesis of chiral bicyclic prolines. Published routes to these complex, conformationally constrained proline analogues typically employ different strategic approaches, such as cycloaddition reactions or ring-closing metathesis, starting from different precursors. nih.govnih.gov The specific functional group arrangement in N-Benzoyl-3-chloroalanine ethyl ester does not lend itself readily to the known pathways for constructing these bicyclic systems.

Role as a Key Intermediate in Total Synthesis

In the context of total synthesis, the value of an intermediate is determined by the strategic advantage it provides in assembling a complex target molecule. N-Benzoyl-3-chloroalanine ethyl ester offers the utility of a chiral building block with multiple functional handles for elaboration.

Fragment Assembly in Natural Product Synthesis

N-Benzoyl-3-chloroalanine ethyl ester can be viewed as a bifunctional, chiral fragment. Although specific examples of its direct incorporation into a named natural product are not prominent in the literature, its structural motifs are relevant to the synthesis of non-proteinogenic amino acids and peptide-based natural products.

The key attributes of this compound for fragment assembly include:

A Protected Amine: The N-benzoyl group provides robust protection for the nitrogen atom, which can be removed at a later stage in the synthesis to reveal a primary amine for peptide coupling or other transformations.

An Ethyl Ester: This group serves as a protected carboxylic acid, which can be hydrolyzed to participate in amide bond formation or other coupling reactions.

A Chloro Substituent: The chloride at the β-position is a versatile functional handle. It can be displaced by a wide range of nucleophiles (e.g., thiols, azides, cyanides) to introduce diverse side chains, or it can be eliminated to form a dehydroalanine residue, another important structure in natural products.

This combination of features allows the molecule to serve as a linchpin, connecting different parts of a larger molecule or introducing a specific, functionalized amino acid-like unit.

| Structural Feature | Synthetic Utility | Potential Transformations |

| N-Benzoyl Group | Amine Protection | Deprotection to primary amine for coupling. |

| Ethyl Ester | Carboxylic Acid Protection | Hydrolysis to carboxylic acid for coupling. |

| β-Chloro Group | Functional Handle | Nucleophilic substitution, elimination. |

Control of Stereochemistry in Convergent Synthetic Strategies

N-Benzoyl-3-chloroalanine ethyl ester possesses a defined stereocenter at its α-carbon. When this molecule is used as a starting material in a chiral pool synthesis, it introduces this stereocenter into the molecular framework. The stereochemical integrity of this center is maintained throughout subsequent reactions, directing the formation of specific diastereomers when new stereocenters are formed elsewhere in the molecule.

In a convergent strategy, if N-Benzoyl-3-chloroalanine ethyl ester is used to build one of the key fragments, its inherent chirality ensures that the fragment is produced as a single enantiomer. The coupling of this enantiopure fragment with another fragment later in the synthesis simplifies the final product mixture, avoiding the formation of complex and difficult-to-separate diastereomers. This powerful method of stereocontrol, where the stereochemistry is set early and carried through the synthesis, is a cornerstone of modern organic synthesis.

Mechanistic and Theoretical Investigations of N Benzoyl 3 Chloroalanine Ethyl Ester Reactivity

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry provides powerful tools to explore the intricate details of reaction mechanisms that are often difficult to probe experimentally. For N-Benzoyl-3-chloroalanine ethyl ester, theoretical studies would be instrumental in mapping out potential reaction pathways, such as elimination, substitution, and cyclization reactions, and in characterizing the transient species involved.

The heart of understanding a reaction mechanism lies in identifying the transition state (TS), the highest energy point along the reaction coordinate. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a standard approach for locating and characterizing these fleeting structures. For N-Benzoyl-3-chloroalanine ethyl ester, DFT methods like B3LYP or MPW1PW91 with basis sets such as 6-31G* or 6-31+G** would be employed to model its reactions. researchgate.net

For instance, in a potential base-catalyzed elimination reaction to form an unsaturated derivative, calculations would focus on locating the transition state for the concerted removal of a proton and the chloride ion. The calculated geometry of the TS would reveal the degree of bond breaking and bond formation at this critical point. Similarly, for a nucleophilic substitution reaction at the carbon bearing the chlorine atom, the calculations could distinguish between a concerted (SN2) or a stepwise (SN1) mechanism by searching for the respective transition states or intermediates.

A theoretical study on the analogous gas-phase elimination of N-benzylglycine ethyl ester revealed a concerted, non-synchronous six-membered cyclic transition state process. researchgate.net A similar pathway could be hypothesized for N-Benzoyl-3-chloroalanine ethyl ester, involving the interaction of the ester's carbonyl oxygen with a proton. The analysis of bond order and natural bond orbital (NBO) charges in the transition state would be crucial to determine which bond polarizations are rate-determining. researchgate.net An illustrative energy profile for a hypothetical transformation is presented below.

Table 1: Illustrative Calculated Energy Parameters for a Hypothetical Reaction of N-Benzoyl-3-chloroalanine Ethyl Ester Note: These values are hypothetical and based on typical results for similar organic reactions, intended for illustrative purposes.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Reactant | B3LYP/6-31+G** | 0.0 | - |

| Transition State | B3LYP/6-31+G** | +35.5 | 35.5 |

| Product | B3LYP/6-31+G** | -10.2 | - |

Stereoelectronic Effects Influencing Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are paramount in dictating the behavior of N-Benzoyl-3-chloroalanine ethyl ester. The N-benzoyl group, in particular, exerts significant control. The amide linkage can influence the acidity of the α-proton and the conformation of the molecule.

The electron-withdrawing nature of the benzoyl group can stabilize anionic intermediates that might form during a reaction. More importantly, in reactions involving the ester group or neighboring functionalities, the benzoyl group can act as a participating group. This neighboring group participation can lead to the formation of cyclic intermediates, such as oxazolinium ions, which effectively shield one face of the molecule, thereby directing the approach of a nucleophile and leading to high stereoselectivity. This principle is well-established in glycosylation chemistry, where benzoyl protecting groups are used to ensure the formation of specific stereoisomers through the formation of stable dioxolenium-type intermediates.

Spectroscopic Analysis in Elucidating Reaction Mechanisms

Spectroscopic methods are indispensable for the experimental elucidation of reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose. For N-Benzoyl-3-chloroalanine ethyl ester, ¹H and ¹³C NMR would be used to identify the final products of a reaction. scielo.org.mx

To gain deeper mechanistic insight, advanced techniques such as in-situ or real-time NMR monitoring could be employed. By acquiring spectra at various time points during a reaction, it is possible to observe the decay of starting material, the formation of products, and, crucially, the appearance and disappearance of any reaction intermediates that accumulate to detectable concentrations. This allows for the direct observation of the reaction course and provides data for kinetic analysis. Furthermore, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help establish the connectivity of atoms in transient species or complex products.

Kinetic Studies of Relevant Transformations

Kinetic studies provide quantitative data on reaction rates, offering profound insights into the reaction mechanism. By systematically varying parameters such as reactant concentrations, temperature, and catalysts, one can determine the rate law and activation parameters (activation energy, Eₐ, and pre-exponential factor, A) for a given transformation.

For reactions involving N-Benzoyl-3-chloroalanine ethyl ester, kinetic experiments would reveal the order of the reaction with respect to each reactant, information that is critical for proposing a plausible mechanism. For example, a reaction found to be first-order in both the ester and a nucleophile would suggest an SN2 mechanism.

The temperature dependence of the reaction rate is described by the Arrhenius equation. Experimental studies on the gas-phase elimination of related amino acid ethyl esters have shown these reactions to be homogeneous, unimolecular, and to obey a first-order rate law. researchgate.net The Arrhenius parameters derived from such studies provide a quantitative measure of the energy barrier and the steric/orientational requirements of the transition state.

Table 2: Representative Kinetic Data for a First-Order Transformation Note: This table presents hypothetical data to illustrate the results of a kinetic study.

| Temperature (K) | Rate Constant (k) (s⁻¹) | ln(k) | 1/T (K⁻¹) |

|---|---|---|---|

| 500 | 1.5 x 10⁻⁴ | -8.80 | 0.00200 |

| 520 | 4.5 x 10⁻⁴ | -7.71 | 0.00192 |

| 540 | 1.2 x 10⁻³ | -6.73 | 0.00185 |

| 560 | 3.0 x 10⁻³ | -5.81 | 0.00179 |

An Arrhenius plot (ln(k) vs. 1/T) of this data would yield a straight line from which the activation energy could be calculated.

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective Transformations

The future of N-Benzoyl-3-chloroalanine ethyl ester and related halo-amino acids is intrinsically linked to the development of more sophisticated enantioselective transformations. While classical methods have been established, current research is pushing the boundaries of asymmetric catalysis to access novel, structurally diverse, and stereochemically pure amino acid derivatives.

One promising direction is the use of chiral catalysts to control stereochemistry in reactions involving the α-carbon. For instance, chiral squaramide catalysts have been successfully employed in the enantioselective synthesis of α-allyl amino esters from α-chloro glycinates. nih.gov This approach, which involves the nucleophilic allylation of N-carbamoyl-protected amino esters, provides access to products with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1). nih.gov Adapting such hydrogen-bond-donor catalysis could enable novel enantioselective substitutions at the C-3 position of N-Benzoyl-3-chloroalanine ethyl ester, replacing the chlorine atom with a wide range of nucleophiles.

Another area of intense research is the catalytic asymmetric synthesis of α,α-disubstituted α-amino acids, which are valuable building blocks for unnatural peptides. rsc.org Methodologies involving the direct catalytic addition of nucleophiles like acetonitrile (B52724) to α-iminoesters, catalyzed by chiral N-heterocyclic carbene complexes, offer a pathway to enantioenriched α-cyanomethylated amino acid derivatives. rsc.org Applying similar strategies to derivatives of N-Benzoyl-3-chloroalanine ethyl ester could lead to the synthesis of complex, non-proteinogenic amino acids with quaternary stereocenters.

Furthermore, cooperative catalysis, combining achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids, has proven effective for the highly enantioselective N–H insertion reactions of vinyldiazoacetates to produce α-alkenyl α-amino acid derivatives. rsc.org This method achieves high yields (61–99%) and excellent enantioselectivity (83–98% ee), showcasing the power of combining multiple catalytic cycles to achieve challenging transformations. rsc.org Exploring such systems for transformations of N-Benzoyl-3-chloroalanine ethyl ester could unlock new synthetic possibilities.

| Catalyst System | Transformation | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Chiral Squaramide | Nucleophilic Allylation | α-Chloro Glycinates | Up to 97% | nih.gov |

| Chiral N-heterocyclic carbene-Ir complexes | Asymmetric addition of acetonitrile | α-Iminoesters | Not specified | rsc.org |

| Dirhodium(II) carboxylate / Chiral Spiro Phosphoric Acid | N-H Insertion | Vinyldiazoacetates | 83-98% | rsc.org |

| Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts | Asymmetric α-halogenation | Isoxazolidin-5-ones | High | nih.gov |

Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and derivatization of fine chemicals, including amino acid esters. uniroma1.it Future research on N-Benzoyl-3-chloroalanine ethyl ester will undoubtedly prioritize the development of more sustainable and environmentally benign methodologies. unibo.itunife.it

A primary focus is the replacement of hazardous solvents. Traditional peptide synthesis, for example, heavily relies on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758), which have significant toxicity concerns. semanticscholar.org Recent studies have demonstrated that propylene (B89431) carbonate can serve as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis, yielding products of comparable purity to those prepared in conventional solvents. semanticscholar.org The adoption of such greener solvents for the synthesis and reactions of N-Benzoyl-3-chloroalanine ethyl ester would significantly reduce the environmental impact. unife.it

Another key aspect is improving atom economy. walisongo.ac.id Catalytic methods that generate water as the only byproduct are highly desirable. For instance, boric acid-catalyzed amide bond formation represents a greener alternative to methods using stoichiometric coupling reagents, which generate significant waste. walisongo.ac.id Research into catalytic, waste-minimizing approaches for both the synthesis of the N-benzoyl group and for subsequent derivatizations is a critical future direction.

Furthermore, the direct synthesis of amino acids from simple, abundant feedstocks represents a long-term goal for sustainable chemistry. A notable breakthrough is the synthesis of glycine (B1666218) and alanine (B10760859) from a gas mixture of N₂, CO₂, CH₄, and H₂O under mild conditions, using a polarized hydroxyapatite (B223615) catalyst and UV light. rsc.org While technologically complex, this approach highlights a paradigm shift towards truly sustainable amino acid production that could, in the future, be adapted for more complex derivatives.

| Green Chemistry Approach | Application Area | Key Benefit | Example/Target | Reference |

| Solvent Replacement | Peptide Synthesis / Derivatization | Reduced toxicity and waste | Replacing DMF with Propylene Carbonate | semanticscholar.org |

| Improved Atom Economy | Amide Bond Formation | Minimized byproducts | Boric acid-catalyzed condensation (water as only byproduct) | walisongo.ac.id |

| Continuous Processing | Chemical Synthesis | Waste prevention, improved safety | Preparation of carbamates without phosgene | uniroma1.it |

| Sustainable Feedstocks | Amino Acid Synthesis | Use of abundant, simple molecules | Catalytic fixation of N₂, CO₂, and CH₄ to form glycine/alanine | rsc.org |

Advanced Catalytic Systems for C-3 Functionalization

The chloro-substituent at the C-3 position of N-Benzoyl-3-chloroalanine ethyl ester is a key handle for synthetic manipulation. Developing advanced catalytic systems to functionalize this position with high precision and efficiency is a major frontier in current research.

Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for modifying amino acid derivatives. nih.govpkusz.edu.cn Although the C-3 position is already functionalized with chlorine, the principles of directed C-H activation could be adapted for novel transformations. For example, palladium-catalyzed C(sp³)–H benzoxylation of alanine derivatives has been achieved using a directing group strategy. elsevierpure.com Research into catalytic systems that can selectively activate the C-H bonds at the C-2 or C-3 position, or that can mediate the substitution of the C-3 chlorine, is highly desirable. Such methods could introduce new functional groups like aryl, alkyl, or other heteroatom-containing moieties. researchgate.net

Iron catalysis, valued for its low cost and toxicity, is also a promising avenue. acs.org Iron-catalyzed systems have been developed for the decarboxylative addition of aliphatic carboxylic acids to dehydroglycine derivatives, demonstrating the metal's utility in forming C(sp³)–C(sp³) bonds. acs.org Exploring iron catalysts for cross-coupling reactions at the C-3 position of N-Benzoyl-3-chloroalanine ethyl ester could provide an economical and sustainable route to novel analogs.

Furthermore, photoredox catalysis offers mild and environmentally friendly conditions for generating radical intermediates that can participate in C-H functionalization. nih.gov This approach has been used to synthesize diverse non-proteinogenic amino acids directly from proteinogenic ones. nih.gov Applying photocatalytic methods to N-Benzoyl-3-chloroalanine ethyl ester could enable novel transformations, such as the introduction of functional groups via radical intermediates, under ambient conditions.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for peptide-based therapeutics and diverse chemical libraries for drug discovery has spurred the development of automated and high-throughput synthesis platforms. nih.gov Integrating the synthesis and derivatization of specialized amino acids like N-Benzoyl-3-chloroalanine ethyl ester into these workflows is a key future direction.

Automated peptide synthesizers, which utilize technologies like microwave-assisted solid-phase peptide synthesis (SPPS), have dramatically reduced the time required to create peptides. cem.comgenscript.com These systems can be paired with high-throughput (HT) transfer systems, allowing for the automated, consecutive synthesis of up to 24 or more unique peptides without user intervention. cem.com The ability to incorporate N-Benzoyl-3-chloroalanine ethyl ester as a building block in these automated platforms would enable the rapid generation of peptide libraries containing this non-canonical amino acid for screening purposes.

These platforms are not limited to standard peptide synthesis. They offer the flexibility for small-scale research and the development of large peptide libraries. biotage.compeptide.com The technology combines liquid-phase (LPPS) and solid-phase (SPPS) methods to achieve high success rates (>95%) even for difficult sequences. genscript.com This adaptability is crucial for handling specialized reagents like derivatives of N-Benzoyl-3-chloroalanine ethyl ester.

Moreover, the development of automated methods extends to analysis. A fully automated method for the chiral analysis of amino acids has been developed using chiral derivatization combined with trapped ion mobility-mass spectrometry, allowing for rapid analysis within 3 minutes per sample. nih.gov Integrating such rapid analytical techniques with high-throughput synthesis platforms would create a powerful, streamlined workflow for the discovery and optimization of novel molecules derived from N-Benzoyl-3-chloroalanine ethyl ester.

| Technology/Platform | Function | Key Feature | Application Relevance | Reference |

| Automated Microwave-Assisted SPPS | Peptide Synthesis | Reduced synthesis time, high efficiency | Rapid incorporation of the compound into peptide sequences | cem.com |

| High-Throughput (HT) Transfer Systems | Automated Sequential Synthesis | Queuing and synthesis of up to 24 peptides consecutively | Generation of peptide libraries for screening | cem.com |

| PepPower™ Platform | Peptide Synthesis | Combines SPPS and LPPS for >95% success rate | Flexible synthesis of complex peptides containing the compound | genscript.com |

| Automated Chiral Analysis | Diastereomer Separation | Rapid analysis (3 min/sample) via mass spectrometry | High-throughput quality control and stereochemical analysis | nih.gov |

Q & A

Basic: What synthetic routes are recommended for preparing N-Benzoyl-3-chloroalanine ethyl ester, and how can side reactions involving the chloro substituent be minimized?

Answer:

The synthesis typically involves benzoylation of 3-chloroalanine ethyl ester using benzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Protection : Use a base like NaOH to deprotonate the amino group, ensuring selective benzoylation at the α-position .

- Temperature Control : Maintain reaction temperatures below 0°C to suppress hydrolysis of the chloro group .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) isolates the product from by-products such as N,O-dibenzoylated derivatives.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) or LC-MS to detect premature cleavage of the ethyl ester .

Basic: How should researchers characterize the purity and structural integrity of N-Benzoyl-3-chloroalanine ethyl ester?

Answer:

A multi-technique approach is essential:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time discrepancies may indicate degradation (e.g., hydrolysis of the chloro group) .

- NMR : ¹H NMR (CDCl₃) should show peaks for the benzoyl aromatic protons (δ 7.4–7.6 ppm), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and the chloroalanine backbone (δ 3.8–4.0 ppm for CH-Cl) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 296.1 (calculated for C₁₂H₁₄ClNO₃) .

Advanced: How does the chloro substituent influence the compound’s stability under varying pH conditions, and what degradation products are observed?

Answer:

The chloro group enhances electrophilicity, making the compound prone to hydrolysis in aqueous environments:

- Acidic Conditions (pH < 3) : Chloride elimination occurs, forming a dehydroalanine intermediate, which rearranges to acrylate derivatives .

- Basic Conditions (pH > 9) : Ethyl ester hydrolysis dominates, yielding N-Benzoyl-3-chloroalanine.

- Mitigation Strategies : Store at -20°C in anhydrous DMSO or acetonitrile to suppress hydrolysis . Degradation pathways should be validated via LC-MS/MS to identify by-products like benzoylacrylic acid .

Advanced: What contradictory data exist regarding the compound’s reactivity in peptide coupling reactions, and how can these be resolved experimentally?

Answer:

Discrepancies arise in reports of its efficiency as a building block:

- Conflict : Some studies note incomplete coupling with bulky amino acids (e.g., tryptophan), while others report high yields .

- Resolution :

- Steric Analysis : Use molecular modeling (e.g., DFT calculations) to assess steric hindrance between the chloro group and incoming residues.

- Activation Method : Compare carbodiimide (EDC/HOBt) vs. phosphonium (PyBOP) reagents; the latter may improve coupling by reducing racemization .

- Kinetic Monitoring : Use real-time IR spectroscopy to track coupling efficiency and optimize reaction times .

Basic: What storage conditions are critical for maintaining the stability of N-Benzoyl-3-chloroalanine ethyl ester?

Answer:

- Temperature : Store at -20°C in sealed, moisture-free vials to prevent ester hydrolysis and chloro group degradation .

- Solvent : Avoid protic solvents (e.g., water, methanol); anhydrous DMF or acetonitrile is preferred for long-term stability .

- Light Sensitivity : Protect from UV light using amber glassware to prevent radical-mediated decomposition .

Advanced: How can the stereochemical integrity of the chloroalanine moiety be preserved during derivatization?

Answer:

- Chiral Auxiliaries : Use (S)-proline-based catalysts to suppress racemization during benzoylation .

- Low-Temperature Synthesis : Conduct reactions below -10°C to minimize epimerization .

- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>98%) .

Advanced: What computational tools are recommended to predict the compound’s interactions with enzymatic targets?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to serine proteases, focusing on hydrogen bonding between the benzoyl group and catalytic triads .

- MD Simulations : Run GROMACS simulations to assess stability of the chloro group in active sites over 100-ns trajectories .

- QM/MM : Hybrid quantum mechanics/molecular mechanics can elucidate electronic effects of the chloro substituent on transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.